molecular formula C11H9N3O2 B12608430 N-(7-formyl-1,8-naphthyridin-2-yl)acetamide

N-(7-formyl-1,8-naphthyridin-2-yl)acetamide

Cat. No.: B12608430
M. Wt: 215.21 g/mol
InChI Key: YYGLECSWZGIBON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The formyl group in N-(7-formyl-1,8-naphthyridin-2-yl)acetamide can undergo oxidation reactions to form carboxylic acids.

    Reduction: The formyl group can also be reduced to an alcohol group using reducing agents like sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the formyl group, to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-(7-formyl-1,8-naphthyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The formyl group can form hydrogen bonds with biological molecules, influencing their function. The naphthyridine core can intercalate with DNA, affecting gene expression and protein synthesis .

Properties

Molecular Formula

C11H9N3O2

Molecular Weight

215.21 g/mol

IUPAC Name

N-(7-formyl-1,8-naphthyridin-2-yl)acetamide

InChI

InChI=1S/C11H9N3O2/c1-7(16)12-10-5-3-8-2-4-9(6-15)13-11(8)14-10/h2-6H,1H3,(H,12,13,14,16)

InChI Key

YYGLECSWZGIBON-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC2=C(C=CC(=N2)C=O)C=C1

Origin of Product

United States

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